molecular formula C18H15NO B6337476 (2,3-Dimethylphenyl)(quinolin-3-yl)methanone CAS No. 1187167-29-8

(2,3-Dimethylphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337476
CAS No.: 1187167-29-8
M. Wt: 261.3 g/mol
InChI Key: XNDMXNJVLVKVDX-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)(quinolin-3-yl)methanone is a substituted arylquinoline ketone characterized by a quinoline core linked to a 2,3-dimethylphenyl group via a ketone bridge. This compound belongs to a broader class of 3-acylquinolines, which are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities, including herbicidal and antimicrobial properties . The structural uniqueness of this compound lies in the electron-donating methyl groups at the 2- and 3-positions of the phenyl ring, which influence its electronic, steric, and solubility profiles compared to halogenated or unsubstituted analogs.

Properties

IUPAC Name

(2,3-dimethylphenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-6-5-8-16(13(12)2)18(20)15-10-14-7-3-4-9-17(14)19-11-15/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDMXNJVLVKVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264782
Record name (2,3-Dimethylphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-29-8
Record name (2,3-Dimethylphenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Procedure

The oxidative coupling method leverages the reactivity of acetophenone derivatives and anthranil (2-aminobenzaldehyde) in dimethyl sulfoxide (DMSO) under argon atmosphere. Potassium persulfate acts as an oxidizing agent, facilitating the formation of the quinoline core via cyclocondensation. For the target compound, 2,3-dimethylacetophenone replaces the standard acetophenone substrate to introduce the 2,3-dimethylphenyl moiety.

The reaction proceeds as follows:

  • Substrate Activation : 2,3-Dimethylacetophenone (1.0 mmol) and anthranil (1.2 mmol) are dissolved in DMSO.

  • Oxidation and Cyclization : K₂S₂O₈ (2.5 mmol) is added, and the mixture is heated to 120°C for 24 hours.

  • Workup : The crude product is extracted with ethyl acetate, washed with water and brine, and purified via silica gel chromatography.

Optimization and Yield

Key parameters influencing yield include:

  • Temperature : Elevated temperatures (120°C) are critical for overcoming activation energy barriers.

  • Solvent : DMSO’s high polarity stabilizes intermediates and facilitates electron transfer.

  • Oxidant Stoichiometry : A 2.5:1 molar ratio of K₂S₂O₈ to substrate ensures complete oxidation.

For the analogous compound (3,4-dimethylphenyl)(quinolin-3-yl)methanone (3ba) , a 73% yield was achieved under these conditions. Extrapolating to the 2,3-dimethyl variant, similar yields are anticipated due to comparable steric and electronic profiles.

Characterization Data

Purified products are validated using:

  • ¹H NMR : Distinct aromatic signals between δ 7.2–9.3 ppm, with methyl group resonances near δ 2.2–2.5 ppm.

  • ¹³C NMR : Carbonyl peaks at ~193 ppm and quinoline carbons between 125–150 ppm.

  • HRMS : Exact mass confirmation (calculated for C₁₉H₁₇NO: 275.1310; observed: 275.1308).

Lewis Acid-Mediated Enaminone Cyclization

Reaction Design and Catalysis

This method employs boron trifluoride diethyl etherate (BF₃·Et₂O) to catalyze the cyclization of enaminones derived from 2,3-dimethylphenyl precursors. The process involves:

  • Enaminone Formation : Condensation of 2,3-dimethylacetophenone with DMF dimethyl acetal.

  • Cyclization : BF₃·Et₂O (1.0 equiv) promotes intramolecular cyclization in DMSO at room temperature.

Advantages Over Oxidative Coupling

  • Milder Conditions : Room-temperature reactions reduce energy input.

  • Higher Yields : Reported yields for related compounds (e.g., (2-bromophenyl)(quinolin-3-yl)methanone) exceed 90%.

  • Functional Group Tolerance : Tolerates electron-withdrawing and donating substituents.

Workflow and Purification

  • Reaction Monitoring : TLC analysis ensures completion within 12 hours.

  • Purification : Column chromatography (hexanes/EtOAc) yields pure product.

  • Spectroscopic Validation : IR spectroscopy confirms carbonyl stretches near 1650 cm⁻¹.

Comparative Analysis of Methods

ParameterOxidative CouplingLewis Acid-Mediated
Catalyst/Oxidant K₂S₂O₈BF₃·Et₂O
Temperature 120°C25°C
Reaction Time 24 hours12 hours
Yield ~73% (analogous compound)~90% (analogous compound)
Purification Column chromatographyColumn chromatography

Strategic Recommendations

  • Scale-Up : The BF₃·Et₂O method is preferable for large-scale synthesis due to shorter reaction times and higher yields.

  • Sensitivity : Oxidative coupling is ideal for substrates incompatible with Lewis acids.

Scientific Research Applications

(2,3-Dimethylphenyl)(quinolin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Properties/Activities Reference
(2,3-Dimethylphenyl)(quinolin-3-yl)methanone 2,3-dimethyl ~297.35* Herbicidal activity (pre-emergence)
Phenyl(quinolin-3-yl)methanone Unsubstituted 269.31 High synthetic yield (89%)
(4-Fluorophenyl)(quinolin-3-yl)methanone 4-fluoro 287.30 Moderate yield (80%)
(4-Chlorophenyl)(quinolin-3-yl)methanone 4-chloro 303.76 Antimicrobial potential
(3,4-Dimethylphenyl)phenylmethanone 3,4-dimethyl 210.27 Simplified model for solubility studies

*Calculated based on quinoline (129.16) + 2,3-dimethylphenyl (105.14) + ketone (16.00).

Key Observations :

  • Electron-Donating vs. For example, this compound demonstrated stronger herbicidal activity against Echinochloa crusgalli than chloro-substituted analogs .
  • Synthetic Yields: Unsubstituted phenyl derivatives (e.g., phenyl(quinolin-3-yl)methanone) achieve higher yields (89%) in copper-catalyzed reactions compared to halogenated derivatives (75–80%) . The steric bulk of methyl groups may slightly reduce yields but improve stability.

Comparison with Halogenated Derivatives :

  • Halogenated propiophenones (e.g., 4-fluoropropiophenone) require longer reaction times and lower temperatures to minimize side reactions, whereas methyl-substituted substrates proceed efficiently under standard conditions .

Physicochemical Properties

Property This compound (4-Fluorophenyl)(quinolin-3-yl)methanone Phenyl(quinolin-3-yl)methanone
Molecular Weight 297.35 287.30 269.31
LogP (Predicted) 4.2 3.8 3.5
Solubility (Water) Low (<0.1 mg/mL) Very Low (<0.05 mg/mL) Low (0.1–0.5 mg/mL)
Thermal Stability High (decomp. >250°C) Moderate (decomp. ~200°C) High (decomp. >240°C)

Notes:

  • The methyl groups in this compound increase LogP by 0.7 compared to the unsubstituted analog, enhancing lipid membrane penetration .
  • Fluorine's electronegativity reduces solubility but improves metabolic stability in halogenated derivatives .

Biological Activity

(2,3-Dimethylphenyl)(quinolin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H15NOC_{18}H_{15}NO and features a quinoline moiety linked to a dimethylphenyl group via a methanone functional group. Its unique structure contributes to various biological interactions and activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. The mechanism typically involves interference with DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and transcription.
  • Antitumor Properties : Studies have reported that the compound can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent. The specific pathways affected include apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological mechanisms through which this compound exerts its effects include:

  • DNA Interaction : The quinoline structure allows for intercalation into DNA, disrupting replication processes.
  • Enzyme Inhibition : The compound inhibits key enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial survival and proliferation.
  • Cytokine Modulation : It may modulate the expression of various cytokines involved in inflammatory responses .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity against Caco-2 cells (human colorectal carcinoma), with a viability reduction of 39.8% compared to untreated controls (p < 0.001) .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results that support further exploration for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
AntitumorSignificant cytotoxicity in Caco-2 cells
Anti-inflammatoryReduced pro-inflammatory cytokines

Q & A

Q. Key Considerations :

  • Solvent choice (DMF, dichloromethane) impacts reaction efficiency.
  • Basic conditions minimize side reactions like oxidation of the dimethylphenyl group .

How can reaction conditions be optimized to improve yield and purity?

Advanced
Optimization strategies include:

  • Catalyst Screening : Metal-free catalysts (e.g., iodine) or mild Lewis acids (e.g., ZnCl₂) reduce side products .
  • Temperature Control : Reactions performed at 60–80°C balance kinetics and thermal stability of intermediates .
  • Solvent Selection : Polar solvents (DMF, p-dioxane) enhance solubility of aromatic intermediates .
ConditionYield ImprovementPurity (%)Reference
DMF, 70°C15% increase>95
Column chromatographyN/A99

What spectroscopic techniques confirm the compound’s structure?

Q. Basic

  • NMR : Distinct signals for quinoline protons (δ 8.5–9.0 ppm) and dimethylphenyl groups (δ 2.2–2.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of the quinoline and dimethylphenyl moieties (bond angles: 117–123°) .
  • Mass Spectrometry : Molecular ion peak at m/z 293.3 (C₁₈H₁₅NO₃) .

How to resolve discrepancies in spectral data interpretation?

Q. Advanced

  • Tautomerism Analysis : Quinoline’s nitrogen can cause tautomeric shifts in NMR; DFT calculations validate dominant tautomers .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted benzoyl chloride) .

What biological activities are associated with this compound class?

Basic
Quinolin-3-yl methanones exhibit:

  • Anticancer Activity : Inhibition of kinase enzymes (IC₅₀: 2–10 µM in breast cancer cell lines) .
  • Antibacterial Effects : Growth suppression of Staphylococcus aureus (MIC: 8 µg/mL) .

What in silico methods predict target interactions?

Q. Advanced

  • Molecular Docking : Simulate binding to ATP-binding pockets of kinases (AutoDock Vina, Glide) .
  • MD Simulations : Assess stability of ligand-protein complexes (NAMD, GROMACS) .

How to assess purity using analytical methods?

Q. Basic

  • HPLC : Retention time comparison with standards (C18 column, acetonitrile/water gradient) .
  • Melting Point : Sharp range (e.g., 145–147°C) indicates purity .

How does substituent variation affect biological activity (SAR)?

Q. Advanced

SubstituentActivity TrendReference
2,3-DimethylEnhanced lipophilicity
Methoxy (vs. methyl)Improved solubility, reduced potency

What are key stability considerations in experimental design?

Q. Basic

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Solubility : Use DMSO for stock solutions; avoid aqueous buffers with pH > 8 .

How to address organic degradation during prolonged assays?

Q. Advanced

  • Cooling Systems : Maintain samples at 4°C to slow hydrolysis .
  • Inert Atmosphere : Use argon/vacuum to prevent oxidation .

What intermediates are critical in the synthesis pathway?

Q. Basic

  • Quinoline-3-thiol : Reacts with benzoyl chloride to form the ketone backbone .
  • 2,3-Dimethylbenzoyl Chloride : Acylating agent for introducing the aromatic group .

How can computational models elucidate reaction mechanisms?

Q. Advanced

  • DFT Calculations : Map energy profiles for acylation steps (Gaussian, ORCA) .
  • Transition State Analysis : Identify rate-limiting steps (e.g., nucleophilic attack on carbonyl) .

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